

GNE-220: A Comparative Guide to Off-Target Kinase Selectivity

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Compound of Interest

Compound Name: **GNE 220**

Cat. No.: **B560529**

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This guide provides a comparative analysis of the off-target kinase screening data for GNE-220, a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Due to the limited publicly available comprehensive off-target screening data for GNE-220, this guide utilizes the available information and presents it alongside data for an alternative MAP4K4 inhibitor, PF-06260933, to offer a contextual understanding of selectivity for inhibitors of this kinase family.

Executive Summary

GNE-220 is a highly potent inhibitor of MAP4K4 with an IC₅₀ of 7 nM.^[1] Available data indicates that it also interacts with other kinases, including MINK (MAP4K6), DMPK, and KHS1 (MAP4K5) at varying concentrations. This guide presents the known off-target profile of GNE-220 in comparison to PF-06260933, another selective MAP4K4 inhibitor. Detailed experimental protocols for a widely used kinase screening platform are provided to facilitate the interpretation of such data and to aid in the design of future screening experiments.

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the known inhibitory activities of GNE-220 and PF-06260933 against their primary target and documented off-targets. It is important to note that this data is

compiled from various sources and does not represent a direct head-to-head screening under identical conditions.

Target Kinase	GNE-220 IC50	PF-06260933 IC50	Kinase Family
MAP4K4	7 nM	3.7 nM	STE20
MINK (MAP4K6)	9 nM	8 nM	STE20
DMPK	476 nM	Not Publicly Available	AGC
KHS1 (MAP4K5)	1.1 μ M	Not Publicly Available	STE20
TNIK	Not Publicly Available	15 nM	STE20

Experimental Protocols: Kinase Selectivity Screening

The following protocol describes a generalized workflow for determining the selectivity of a kinase inhibitor using a competition binding assay, such as the KINOMEscan™ platform. This method is widely used to profile small molecule inhibitors against a large panel of kinases.

Objective: To determine the binding affinity (Kd) or percent inhibition of a test compound (e.g., GNE-220) against a comprehensive panel of human kinases.

Assay Principle: This assay is based on a competitive binding format. A kinase-specific ligand is immobilized on a solid support. The kinase enzyme, which is tagged with DNA, is incubated with the immobilized ligand and the test compound. If the test compound binds to the ATP-binding site of the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

Materials:

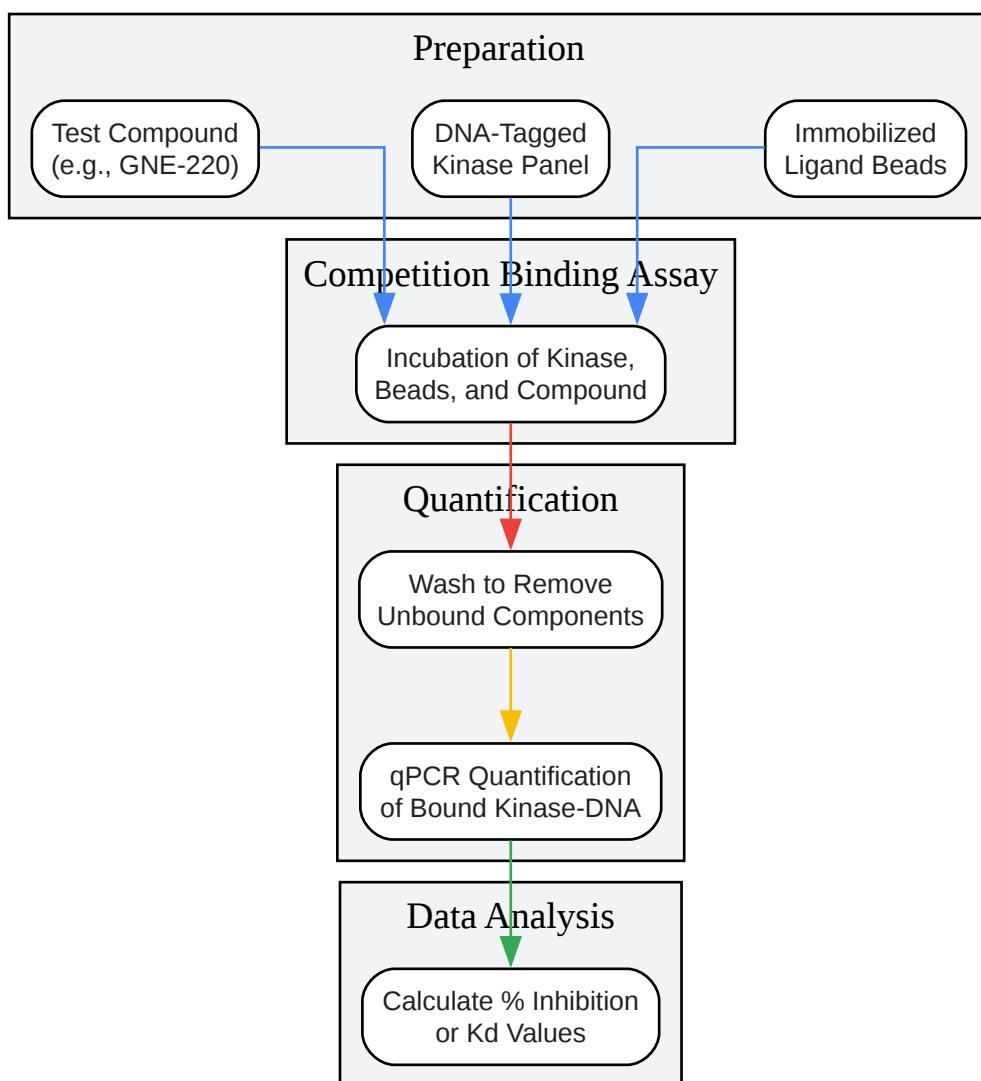
- Test Compound (e.g., GNE-220) dissolved in an appropriate solvent (e.g., DMSO).
- KINOMEscan™ panel of DNA-tagged human kinases.

- Ligand-coated beads (solid support).
- Assay buffer.
- Wash buffer.
- qPCR reagents.

Procedure:

- Compound Preparation: A dilution series of the test compound is prepared in DMSO.
- Assay Reaction Setup: In a multi-well plate, the DNA-tagged kinases are incubated with the ligand-coated beads and the test compound at various concentrations. A control reaction with DMSO vehicle instead of the test compound is also included.
- Incubation: The reaction plate is incubated to allow the binding reaction to reach equilibrium.
- Washing: The beads are washed to remove unbound kinase and test compound.
- Elution and Quantification: The kinase-DNA conjugate is eluted from the beads, and the amount of DNA is quantified by qPCR.
- Data Analysis: The amount of kinase bound to the beads is inversely proportional to the affinity of the test compound for the kinase. The results can be expressed as percent inhibition relative to the DMSO control or used to calculate a dissociation constant (Kd) by fitting the data to a dose-response curve.

Visualization of Experimental Workflow

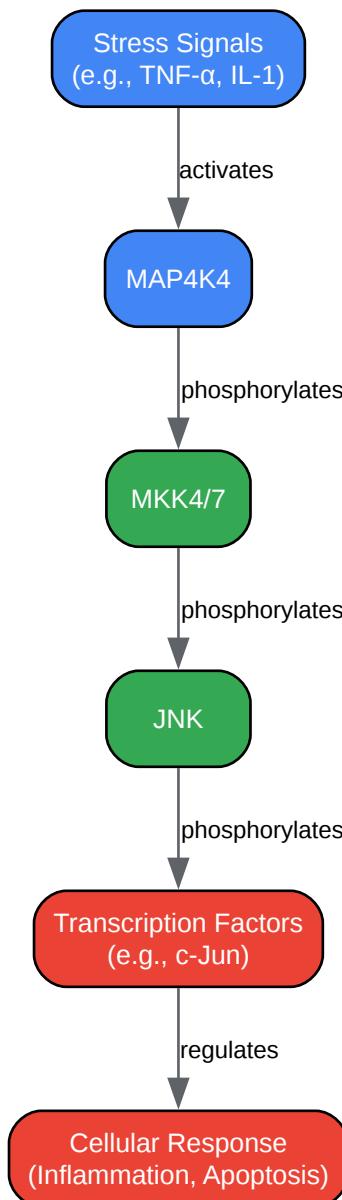


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Caption: Workflow of a competition binding assay for kinase inhibitor profiling.

Signaling Pathway Context

The diagram below illustrates the general signaling pathway involving MAP4K4. As a member of the STE20 kinase family, MAP4K4 is an upstream regulator of the JNK signaling cascade, which plays a role in various cellular processes, including inflammation, apoptosis, and cell differentiation.



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Caption: Simplified MAP4K4 signaling pathway leading to JNK activation.

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References

- 1. chayon.co.kr [chayon.co.kr]
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